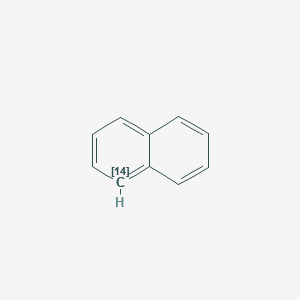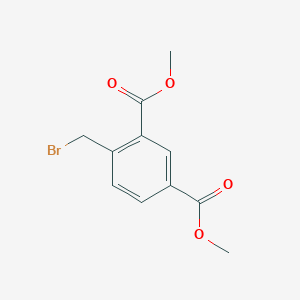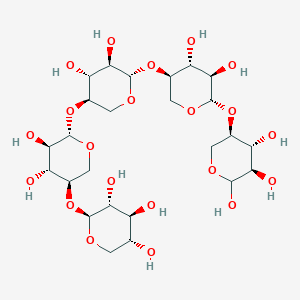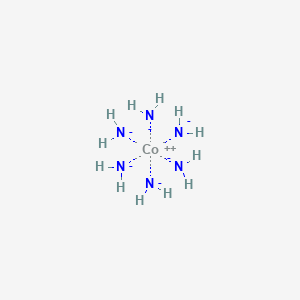
hexaamminecobalt(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaamminecobalt(II) is a coordination complex of cobalt(II) ion with six ammonia molecules. It is a well-known compound in the field of coordination chemistry due to its unique properties and applications. Hexaamminecobalt(II) is a highly stable compound and is used in various fields of research, including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Hexaamminecobalt(II) has a wide range of applications in scientific research. It is used as a catalyst in various organic reactions, such as the reduction of aldehydes and ketones. It is also used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In the field of biochemistry, hexaamminecobalt(II) is used as a model compound for studying metalloenzymes and metalloproteins. It is also used in the study of DNA and RNA structure and function.
Mécanisme D'action
The mechanism of action of hexaamminecobalt(II) is not fully understood. However, it is known that it can bind to various biological molecules, such as proteins, nucleic acids, and enzymes. It can also interact with cell membranes and affect their permeability. Hexaamminecobalt(II) has been shown to have antioxidant properties and can scavenge free radicals in vitro.
Effets Biochimiques Et Physiologiques
Hexaamminecobalt(II) has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It can also affect the function of ion channels and receptors in the nervous system. In addition, hexaamminecobalt(II) has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using hexaamminecobalt(II) in lab experiments is its stability and solubility in water. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can be toxic to cells at high concentrations. Therefore, careful dosing and monitoring are required when using hexaamminecobalt(II) in cell culture experiments.
Orientations Futures
There are several future directions for research on hexaamminecobalt(II). One area of interest is the development of new catalytic applications for this compound. Another area of research is the study of its interaction with biological molecules, such as proteins and nucleic acids. In addition, the potential use of hexaamminecobalt(II) as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders, is also an area of interest for future research.
Conclusion
In conclusion, hexaamminecobalt(II) is a highly stable and versatile compound that has a wide range of applications in scientific research. Its unique properties make it an attractive compound for use in various fields, including biochemistry, pharmacology, and materials science. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of hexaamminecobalt(II).
Méthodes De Synthèse
Hexaamminecobalt(II) can be synthesized by the reaction of cobalt(II) chloride with excess ammonia in the presence of a reducing agent, such as sodium borohydride. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent oxidation of the cobalt ion. The resulting product is a purple-colored crystalline solid that is highly soluble in water.
Propriétés
Numéro CAS |
15365-75-0 |
|---|---|
Nom du produit |
hexaamminecobalt(II) |
Formule moléculaire |
CoH12N6-4 |
Poids moléculaire |
155.07 g/mol |
Nom IUPAC |
azanide;cobalt(2+) |
InChI |
InChI=1S/Co.6H2N/h;6*1H2/q+2;6*-1 |
Clé InChI |
WSRCQWPVBBOVSM-UHFFFAOYSA-N |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |
Numéros CAS associés |
55494-92-3 (phosphate[1:1]) |
Synonymes |
Co-hexammine cation cobalt hexammine hexaamminecobalt(II) hexaamminecobalt(II) nitrate (1:1) hexaamminecobalt(II) phosphate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



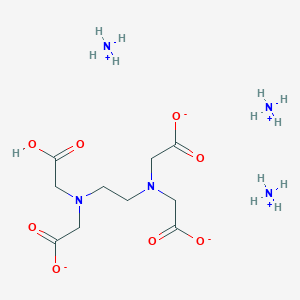
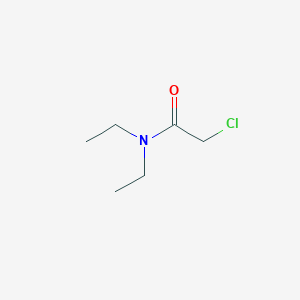
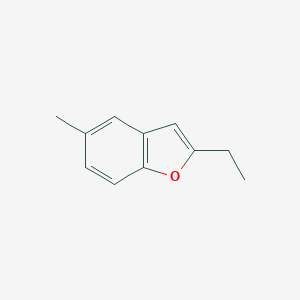
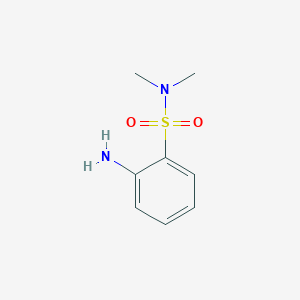

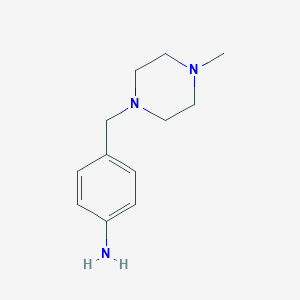
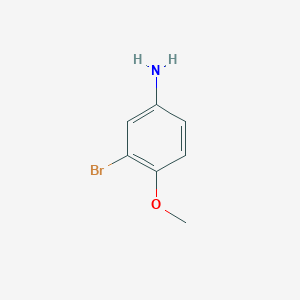
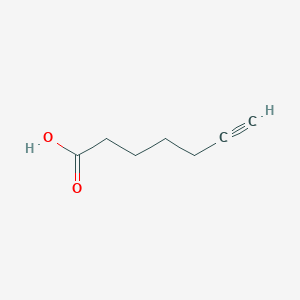
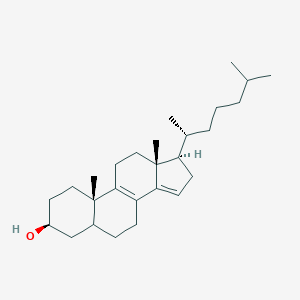
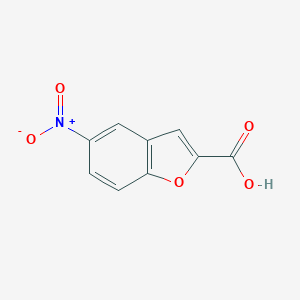
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
